![molecular formula C11H11Cl2N B1279584 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 66504-40-3](/img/structure/B1279584.png)
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Overview
Description
“1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane” is a chemical compound with the molecular formula C14H17Cl2N . It is used for research and development purposes . The compound is also related to pharmaceutically acceptable active salts, polymorphs, glycosylated derivatives, metabolites, solvates, hydrates, and/or prodrugs .
Synthesis Analysis
The synthesis process and purification of similar compounds, such as 1,5-diazabicyclo[3.1.0]hexane (DABH), 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH), 6-ethyl-1,5-diazabicyclo[3.1.0]hexane (EDABH), and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane (DDABH), have been optimized . There are also novel processes for the preparation of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane or a pharmaceutically acceptable salt thereof .Scientific Research Applications
Inhibitor of Mycobacterial Galactofuranosyltransferase GlfT2
This compound has been used in the synthesis of UDP-Gal f mimics, which were evaluated against GlfT2, a mycobacterial galactofuranosyltransferase . These compounds were shown to be weak inhibitors of the enzyme . This is significant because mycobacterial galactan is assembled by the combined action of two bifunctional galactofuranosyltransferases, GlfT1 and GlfT2 .
Antibreast Cancer Activity
The compound has been designed, synthesized, and screened for its in vitro antibreast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) . It showed cytotoxicity with an IC 50 of 42.30 µM .
Anti-Inflammatory Activity
In addition to its anticancer properties, the compound has also been evaluated for its in vitro anti-inflammatory activity . It was found to be a good anti-inflammatory agent .
Hemolysis Assay
The compound has been subjected to a hemolysis assay, which showed that it has a nonhemolytic and nontoxic effect on human blood cells .
Docking Studies
Docking studies have been conducted with the compound against cyclin dependent kinase 2 (CDK2), a protein that regulates the cell cycle at G1/S transition . The results gave insights on its inhibitory activity .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNRYCSBFHEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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